molecular formula C10H8N4O2 B11892539 2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 61645-36-1

2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

Cat. No.: B11892539
CAS No.: 61645-36-1
M. Wt: 216.20 g/mol
InChI Key: FEZNQCMERXLGMM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinylquinoxaline with formaldehyde and formic acid, leading to the formation of the triazoloquinoxaline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.

    Industry: Potential use as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation, such as c-Met kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one stands out due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its solubility. This unique feature allows for the development of derivatives with improved biological activity and pharmacokinetic properties .

Properties

CAS No.

61645-36-1

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C10H8N4O2/c15-6-13-10(16)14-8-4-2-1-3-7(8)11-5-9(14)12-13/h1-5,15H,6H2

InChI Key

FEZNQCMERXLGMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CO

Origin of Product

United States

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